{3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol
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Overview
Description
{3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol is an organic compound with the molecular formula C16H17NO5. This compound is characterized by the presence of an ethoxy group, a nitrobenzyl group, and a phenylmethanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol typically involves the following steps:
Etherification: The formation of an ether bond between the phenylmethanol and the nitrobenzyl group.
Ethoxylation: The addition of an ethoxy group to the phenyl ring.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize the production efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
{3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The conversion of the hydroxyl group to a carbonyl group.
Reduction: The reduction of the nitro group to an amino group.
Substitution: The replacement of the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Various nucleophiles, such as halides or amines, can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the nitro group yields an amine.
Scientific Research Applications
{3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- {3-Methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol
- {3-Ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol
- {3-Ethoxy-4-[(3-aminobenzyl)oxy]phenyl}methanol
Uniqueness
{3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
IUPAC Name |
[3-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-2-21-16-9-12(10-18)6-7-15(16)22-11-13-4-3-5-14(8-13)17(19)20/h3-9,18H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYZSWBWPZZXLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CO)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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